molecular formula C7HBrF4O B1339681 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde CAS No. 108574-98-7

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Cat. No. B1339681
M. Wt: 256.98 g/mol
InChI Key: ABQIERQXAUMNCS-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound with the CAS Number: 108574-98-7 . It has a molecular weight of 256.98 and its IUPAC name is 4-bromo-2,3,5,6-tetrafluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is 1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H . The SMILES representation is C(=O)c1c(c(c(c(c1F)F)Br)F)F .


Physical And Chemical Properties Analysis

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a solid . It has a density of 1.9±0.1 g/cm^3, a boiling point of 220.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm^3, and its polar surface area is 17 Å^2 .

Scientific Research Applications

  • Protein-Protein Interactions Studies

    • Field : Biochemistry
    • Application : 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid, a derivative of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, can be incorporated into probes used to study protein-protein interactions (PPIs), which are crucial for various cellular processes.
    • Method : By attaching the molecule to one protein, researchers can investigate its binding with other proteins.
    • Results : This provides insights into potential drug targets and mechanisms of action.
  • Synthesis of Trifluoromethylpyridines

    • Field : Organic Chemistry
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, are used in the agrochemical and pharmaceutical industries .
    • Method : The synthesis and applications of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Imidazolidines
    • Field : Organic Chemistry
    • Application : 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde can be used in the preparation of imidazolidine derivatives .
    • Method : The compound is reacted with other reagents to form 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine .
    • Results : The resulting imidazolidine derivatives have potential applications in various fields, including pharmaceuticals .
  • Preparation of Imidazolidine Derivatives
    • Field : Organic Chemistry
    • Application : 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde can be used in the preparation of imidazolidine derivatives .
    • Method : The compound is reacted with other reagents to form 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine .
    • Results : The resulting imidazolidine derivatives have potential applications in various fields, including pharmaceuticals .

properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQIERQXAUMNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546335
Record name 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

CAS RN

108574-98-7
Record name 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Hori, S Kakinuma, N Ohtsuka, T Fujinami, T Suzuki - Synlett, 2023 - thieme-connect.com
The Wittig reaction of perfluoromonohalobenzaldehydes was systematically studied to synthesize 2,3,5,6-tetrafluoro-4-halostyrene (TFXSs) as functional monomers bearing halogen-…
ACB Lucassen, M Vartanian, G Leitus… - Crystal growth & …, 2005 - ACS Publications
The title compound, a new fluorinated stilbazole-based chromophore combines hydrocarbon (HC) donor and perfluorocarbon (PFC) acceptor sites in one rigid-rod-type conjugated …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
R Mariaca, NR Behrnd, P Eggli, H Stoeckli-Evans… - …, 2006 - pubs.rsc.org
Three new polyfluorinated (E)-4-(4-bromostyryl)benzonitriles were obtained by the Horner–Wadsworth–Emmons approach to investigate intermolecular interactions in the crystalline …
Number of citations: 38 0-pubs-rsc-org.brum.beds.ac.uk
N Ibrahim, M Loumaigne, J Grolleau… - … Systems Design & …, 2022 - pubs.rsc.org
A very small change in the molecular structure of cyanostilbene derivatives leads to high luminescence both in solution and in the solid state. For benzofuran–cyanovinyl–…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
CB Aakeröy, CL Spartz, S Dembowski, S Dwyre… - IUCrJ, 2015 - scripts.iucr.org
As halogen bonds gain prevalence in supramolecular synthesis and materials chemistry, it has become necessary to examine more closely how such interactions compete with or …
Number of citations: 104 scripts.iucr.org
AS Sinha - 2013 - search.proquest.com
A series of four bifunctional ligands based on β-diketonate moieties bearing methyl, chloro, bromo and iodo substituents and their corresponding Cu (II) complexes were synthesized …
A Franzke, A Pfaltz - Synthesis, 2008 - thieme-connect.com
Mono-and bifunctional fluorinated borate building blocks were prepared in three to five steps with good to excellent overall yields. Compounds with both nucleophilic and electrophilic …

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